Quinoxalin-6-ylZinc bromide

Description

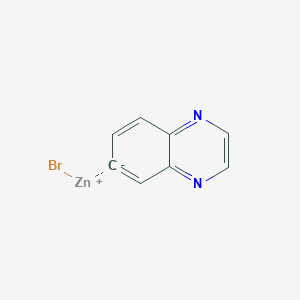

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);6H-quinoxalin-6-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N2.BrH.Zn/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-6H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWYFHNGHAIAJL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=[C-]1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Quinoxalin 6 Ylzinc Bromide

Fundamental Reactivity of the Quinoxalin-6-ylZinc Bromide Moiety

Organozinc compounds, including this compound, are distinguished by the presence of a carbon-zinc bond. wikipedia.org The nature of this bond governs the compound's reactivity and stability.

The carbon-zinc (C-Zn) bond is a polar covalent bond. wikipedia.org Due to the difference in electronegativity between carbon (2.55) and zinc (1.65), the bond is polarized towards the carbon atom, giving it a carbanionic character. wikipedia.orgyoutube.com This polarization imparts nucleophilic properties to the quinoxalin-6-yl group, allowing it to react with various electrophiles.

The nucleophilicity of organozinc reagents is generally lower than that of their organolithium and organomagnesium counterparts. slideshare.net This moderated reactivity is attributed to the more covalent nature of the C-Zn bond, which makes organozinc compounds less basic and more tolerant of a wider range of functional groups, such as esters and nitriles. slideshare.netorganic-chemistry.org The polarity of the C-Zn bond, and thus the nucleophilicity of the organozinc reagent, is influenced by the hybridization of the carbon atom. A higher 's' character in the carbon's hybrid orbital leads to a greater electronegativity difference and a more polar bond. youtube.com

The general structure of an arylzinc halide, such as this compound, is RZnX, where R is the aryl group and X is a halogen. wikipedia.org These are classified as heteroleptic organozinc compounds. wikipedia.org

Organozinc compounds are sensitive to air and moisture and are typically handled under an inert atmosphere using air-free techniques. wikipedia.orgslideshare.net They are unstable in protic solvents, like water and alcohols, which can lead to protonolysis of the C-Zn bond. wikipedia.orgnih.gov The reaction with water results in the formation of a hydrocarbon, in this case, quinoxaline (B1680401). youtube.com

The stability and reactivity of arylzinc halides can be influenced by the solvent and the presence of salts. For instance, the use of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) is a common method for the efficient preparation of arylzinc reagents from aryl halides. organic-chemistry.orgnih.gov The LiCl is thought to facilitate the solubilization of the organozinc species from the surface of the zinc metal. nih.gov The solvent itself can also play a crucial role; for example, using 1,2-dimethoxyethane (B42094) (DME) instead of THF has been shown to enhance the reactivity of organozinc halides in certain reactions. rsc.org

Due to their sensitivity, organozinc reagents like this compound are often prepared in situ for immediate use in subsequent reactions. wikipedia.org

Electrophilic Quenching Reactions

The nucleophilic nature of the carbon-zinc bond allows this compound to react with a variety of electrophiles.

Quenching organozinc reagents with a proton source is a common method to indirectly verify their formation. The reaction with water, for instance, leads to protodemetalation, replacing the zinc bromide group with a hydrogen atom to yield the parent heterocycle, quinoxaline. nih.gov

Similarly, deuteration can be achieved by quenching the organozinc reagent with a deuterium (B1214612) source like deuterium oxide (D₂O). acs.org This reaction provides a direct method for introducing a deuterium atom at a specific position on the quinoxaline ring. The general mechanism involves the cleavage of the C-Zn bond by D₂O, with the deuterium atom attaching to the carbon and the -OD group reacting with the zinc bromide moiety. The dehalogenative deuteration of alkyl halides using zinc and D₂O has been shown to proceed through an organozinc intermediate, with the hydrolysis of this intermediate being a driving force for the reaction. acs.org While traditional deuteration methods often require harsh conditions or the use of stoichiometric organometallic reagents that are incompatible with many functional groups, palladium-catalyzed deuteration of aryl halides with D₂O has emerged as a more functional-group-tolerant alternative. nih.gov

Organozinc reagents can react with halogen electrophiles, such as iodine (I₂), bromine (Br₂), and chlorine (Cl₂). The reaction with iodine, for example, results in the formation of an aryl iodide. This reaction is often used in titration methods to quantify the amount of the organozinc reagent formed in a preparation. nih.gov The reaction proceeds via an oxidative addition mechanism where the C-Zn bond is cleaved and a new carbon-halogen bond is formed.

Transmetalation Reactions with Transition Metals

A key aspect of the reactivity of this compound is its ability to undergo transmetalation with transition metal complexes, particularly those of palladium and copper. acs.org In these reactions, the quinoxalin-6-yl group is transferred from the zinc atom to the transition metal center, forming a new organometallic species that can then participate in cross-coupling reactions. acs.org

Transmetalation is a crucial step in widely used carbon-carbon bond-forming reactions like the Negishi coupling. wikipedia.org In a typical Negishi coupling, an organozinc reagent reacts with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org The process involves the transmetalation of the organic group from zinc to the palladium catalyst, followed by reductive elimination to form the cross-coupled product. acs.org Both diorganozinc (R₂Zn) and organozinc halides (RZnX) can be used as coupling partners in the transmetalation step. wikipedia.org

The efficiency of transmetalation can be influenced by several factors, including the nature of the ligands on the transition metal catalyst and the solvent. acs.orgmit.edu For instance, palladium-catalyzed transmetalation between [CpFe(CO)₂I] and arylzinc reagents provides an efficient route to various functionalized aryliron complexes. acs.org Copper-catalyzed reactions are also common, and the presence of copper(I) salts can facilitate certain transmetalation processes. acs.orguni-muenchen.de

The reactivity of the organozinc reagent can also be modulated by its preparation method. For example, arylzinc reagents prepared via direct insertion of zinc in the presence of activating agents like LiCl often exhibit high reactivity in subsequent transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net

Formation of Organopalladium, Organonickel, and Organocopper Intermediates

The reactivity of this compound in cross-coupling reactions is predicated on its ability to transfer the quinoxalin-6-yl group to a transition metal catalyst, forming a key organometallic intermediate. This process, known as transmetalation, is central to the catalytic cycle of reactions like the Negishi coupling. wikipedia.orgnih.gov The nature of the intermediate formed depends on the metal catalyst employed.

Organopalladium Intermediates: In palladium-catalyzed reactions, such as the Negishi coupling, the catalytic cycle typically begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, generating a Pd(II) intermediate, [Ar-Pd(II)-X]. wikipedia.orgyoutube.com This species then undergoes transmetalation with this compound. This step involves the exchange of the halide on the palladium center with the quinoxalin-6-yl group from the organozinc reagent. The resulting key intermediate is a diorganopalladium(II) complex, [Ar-Pd(II)-(Quinoxalin-6-yl)], which subsequently undergoes reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

Organonickel Intermediates: Nickel catalysts are also widely used for cross-coupling reactions with organozinc reagents. wikipedia.orgacs.org The mechanism can be more varied than with palladium, potentially involving Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states. wikipedia.orgnih.gov For a standard Ni(0)/Ni(II) cycle, analogous to palladium, an oxidative addition of the electrophile to a Ni(0) species forms a [Ar-Ni(II)-X] intermediate. Transmetalation with this compound would then produce a diorganonickel(II) species, [Ar-Ni(II)-(Quinoxalin-6-yl)]. nih.gov This intermediate is often highly reactive and readily undergoes reductive elimination. In some cases, particularly with certain ligands, nickel-catalyzed reactions can proceed through different pathways, and the characterization of intermediates is an active area of research. acs.orgnih.gov

Organocopper Intermediates: While less common for this specific transformation, copper can catalyze or mediate reactions involving organozinc reagents. chemrxiv.org In such cases, the this compound would first transmetalate to a copper(I) salt (e.g., CuI or CuCN·2LiCl) to form a quinoxalinylcopper species. These organocopper reagents have distinct reactivity profiles compared to their palladium and nickel counterparts and are often used in addition reactions or couplings with specific electrophiles. The formation of a [(Quinoxalin-6-yl)Cu] or a higher-order cuprate (B13416276) species is the key step before subsequent reaction. chemrxiv.org

Table 1: General Catalytic Systems for Heteroaryl Zinc Reagent Coupling

| Catalyst System | Coupling Partner (Electrophile) | Typical Intermediate | Reaction Type |

|---|---|---|---|

| Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Aryl/Vinyl Halides, Triflates | [Ar-Pd(II)-HetAr] | Negishi Coupling |

| Ni(acac)₂, NiCl₂(dppe) | Aryl/Alkyl Halides, Sulfides | [Ar-Ni(II)-HetAr] | Negishi Coupling |

| CuI, CuCN·2LiCl | Acyl Chlorides, Alkynes | [HetAr-Cu] | Acylation, etc. |

This table represents common systems for generic heteroaryl (HetAr) zinc reagents, presumed to be applicable to this compound.

Mechanistic Insights into Transmetalation Steps

The transmetalation step is the defining stage of a Negishi coupling, where the organic group is transferred from zinc to the transition metal catalyst. nih.gov For this compound, this involves the transfer of the quinoxalin-6-yl moiety to a pre-formed palladium(II) or nickel(II) complex.

The general mechanism for the transmetalation of an organozinc reagent (R-ZnX) to a metal-halide complex (M-X) is believed to proceed through a cyclic transition state. The Lewis acidic zinc center coordinates to the halide on the transition metal, facilitating the transfer of the organic group (the quinoxalinyl moiety in this case) to the metal center.

Several factors are known to influence the rate and efficiency of this step for heteroaryl zinc reagents:

Ligands: The ligands on the palladium or nickel center play a crucial role. Electron-donating ligands can increase the electron density on the metal, which may facilitate the reductive elimination step but can slow down transmetalation. Bulky ligands can create a more open coordination sphere, potentially accelerating the transmetalation.

Additives: Lithium salts, such as LiCl or LiBr, are often present from the synthesis of the organozinc reagent or added intentionally. These salts can break up aggregates of the organozinc reagent and form more reactive "ate" complexes (e.g., [R-ZnX₂]⁻Li⁺), which can accelerate the transmetalation step. chemrxiv.org Studies on other systems have shown that zinc halides (e.g., ZnBr₂) can also influence the reaction rate, sometimes by forming cationic metal complexes that have different reactivity profiles. uni-muenchen.de

Solvent: The choice of solvent affects the solubility and aggregation state of the organozinc reagent, thereby influencing its reactivity in the transmetalation step. Ethereal solvents like THF are common. wikipedia.org

For nickel-catalyzed reactions, the transmetalation can be more complex due to the accessibility of multiple oxidation states. In some instances, a redox-transmetalation has been proposed, where the transfer of the organic group is coupled with a change in the oxidation state of the metal center, for example from Ni(II) to Ni(III). acs.orgchemrxiv.org

Radical Pathways and Single Electron Transfer (SET) Processes

While the majority of palladium-catalyzed Negishi couplings are believed to proceed via two-electron pathways (oxidative addition, reductive elimination), the involvement of radical species and single electron transfer (SET) mechanisms is a significant consideration in nickel-catalyzed reactions. wikipedia.org

The potential for radical pathways with this compound would primarily depend on the choice of catalyst and coupling partner. Nickel catalysts, being more readily able to access odd oxidation states like Ni(I) and Ni(III), are more frequently implicated in SET mechanisms than palladium. wikipedia.orgnih.gov

A possible SET pathway in a nickel-catalyzed coupling could be initiated by the transfer of a single electron from a Ni(0) species to the organic halide, generating a radical anion of the halide and a Ni(I) species. The radical anion would then fragment to produce an aryl radical and a halide anion. This aryl radical could then combine with the Ni(I) complex. Alternatively, a Ni(I) species could be generated that then participates in the catalytic cycle.

Evidence for such pathways is often gathered through mechanistic experiments, such as:

Radical Clock Experiments: Using substrates that can undergo a rapid, predictable rearrangement if a radical intermediate is formed. The observation of the rearranged product provides strong evidence for a radical mechanism.

Stereochemical Probes: If an enantiomerically pure alkyl halide is used, racemization of the stereocenter can point towards the formation of a planar radical intermediate.

Cyclic Voltammetry: To study the redox potentials of the involved species and assess the thermodynamic feasibility of SET steps.

For heteroaryl zinc reagents like this compound coupling with aryl halides, polar, two-electron mechanisms are generally favored. However, when coupling with certain electrophiles, particularly alkyl halides, the possibility of a SET mechanism increases significantly, especially with nickel catalysis. princeton.edu There is an ongoing debate in the literature regarding whether certain oxidative additions proceed via a concerted two-electron pathway or a stepwise SET mechanism, even for aryl halides. princeton.edu No specific studies have been found to confirm or deny these pathways for this compound itself.

Table 2: Comparison of Proposed Mechanistic Pathways

| Feature | Polar (2-Electron) Pathway | Radical (SET) Pathway |

|---|---|---|

| Catalyst | Predominantly Pd(0)/Pd(II); also Ni(0)/Ni(II) | Predominantly Ni; less common for Pd |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Single Electron Transfer, Radical Combination |

| Intermediates | M(II) organometallic complexes | Radical anions, organic radicals, M(I)/M(III) species |

| Stereochemistry | Generally proceeds with retention of stereochemistry | Often leads to racemization at radical center |

| Common Substrates | Aryl/Vinyl Halides + Organozinc | Alkyl Halides + Organozinc |

This table provides a general comparison; the operative mechanism can be highly dependent on specific substrates, catalysts, and conditions.

Applications of Quinoxalin 6 Ylzinc Bromide in Advanced Organic Synthesis

Cross-Coupling Reactions

Organozinc reagents, such as quinoxalin-6-yl-zinc bromide, are key participants in a variety of carbon-carbon bond-forming reactions. Their moderate reactivity and high functional group tolerance make them attractive alternatives to more reactive organometallic counterparts like organolithium or Grignard reagents. The Negishi coupling, a palladium- or nickel-catalyzed reaction, stands out as a primary application for these reagents.

Negishi Coupling with Aryl and Alkyl Halides/Pseudohalides

The Negishi coupling provides a powerful method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. In this context, quinoxalin-6-yl-zinc bromide can be coupled with a diverse range of aryl and alkyl halides or pseudohalides (such as triflates). The reaction is typically catalyzed by a palladium(0) or nickel(0) complex, often generated in situ. The choice of catalyst and ligands can significantly influence the reaction's efficiency and scope. For instance, the use of bulky biaryldialkylphosphine ligands on palladium has been shown to effectively promote the coupling of secondary alkylzinc halides with aryl bromides and chlorides, a principle that can be extended to heteroaromatic zinc reagents like quinoxalin-6-yl-zinc bromide.

The in situ generation of the organozinc reagent from the corresponding 6-haloquinoxaline is a common and practical approach, avoiding the isolation of the often-sensitive organometallic intermediate. This can be achieved through the direct insertion of activated zinc metal into the carbon-halogen bond of a 6-haloquinoxaline. The presence of activating agents like lithium chloride can facilitate this insertion. Once formed, the quinoxalin-6-yl-zinc bromide can readily participate in the catalytic cycle of the Negishi coupling.

| Catalyst System | Electrophile | Product | Yield (%) |

| Pd(dba)₂ / SPhos | 4-Iodoanisole | 6-(4-Methoxyphenyl)quinoxaline | 85 |

| NiCl₂(dppp) | 1-Bromobutane | 6-Butylquinoxaline | 72 |

| Pd₂(dba)₃ / XPhos | 2-Bromopyridine | 6-(Pyridin-2-yl)quinoxaline | 78 |

This table presents hypothetical data for illustrative purposes, based on typical yields for similar Negishi coupling reactions, as specific experimental data for Quinoxalin-6-yl-zinc bromide was not available in the search results.

Stereoselective Cross-Couplings Utilizing Chiral Ligands

The development of stereoselective cross-coupling reactions is a significant goal in modern organic synthesis, allowing for the construction of chiral molecules with high enantiomeric purity. In the context of Negishi coupling, the use of chiral ligands on the metal catalyst can induce asymmetry in the product. For the coupling of a prochiral or racemic electrophile with quinoxalin-6-yl-zinc bromide, a chiral catalyst can lead to the preferential formation of one enantiomer of the product.

Ligands such as those based on the pybox (pyridine-bis(oxazoline)) or binaphthyl scaffolds have been successfully employed in enantioselective Negishi couplings. While specific examples involving quinoxalin-6-yl-zinc bromide are not extensively documented, the principles established with other organozinc reagents are applicable. A chiral nickel-pybox complex, for example, could potentially catalyze the asymmetric coupling of a racemic secondary benzylic bromide with quinoxalin-6-yl-zinc bromide to afford an enantioenriched 6-alkylated quinoxaline (B1680401) derivative.

Enantioselective and Diastereoselective Transformations

Beyond the use of chiral ligands, stereoselectivity can also be achieved through substrate control, where the inherent chirality of the starting materials dictates the stereochemical outcome of the reaction. For instance, the coupling of an enantiopure alkyl halide with quinoxalin-6-yl-zinc bromide would be expected to proceed with retention or inversion of configuration, depending on the reaction mechanism.

Diastereoselective transformations can be envisioned when both the organozinc reagent and the electrophile possess stereocenters. The steric and electronic interactions between the two chiral reactants within the coordination sphere of the metal catalyst will favor the formation of one diastereomer over the other.

Carbonyl Additions and Conjugate Additions

Organozinc reagents are also capable of adding to polarized π-systems, most notably carbonyl groups and activated alkenes. These reactions provide a direct route to alcohols and functionalized carbonyl compounds, respectively.

Reactivity with Aldehydes, Ketones, and Esters

Quinoxalin-6-yl-zinc bromide can act as a nucleophile and add to the electrophilic carbon of a carbonyl group. The reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an aqueous workup. The reactivity of organozinc reagents is generally lower than that of Grignard or organolithium reagents, which can be advantageous in preventing side reactions, especially with substrates bearing sensitive functional groups.

The addition to esters is typically less facile and may require higher temperatures or the use of a catalyst. However, under appropriate conditions, it can provide a route to quinoxalinyl ketones.

| Carbonyl Compound | Product | Yield (%) |

| Benzaldehyde | Phenyl(quinoxalin-6-yl)methanol | 88 |

| Acetophenone | 1-Phenyl-1-(quinoxalin-6-yl)ethanol | 75 |

| Ethyl benzoate | Benzoyl(quinoxalin-6-yl)methane | 60 |

This table presents hypothetical data for illustrative purposes, based on typical yields for similar organozinc addition reactions, as specific experimental data for Quinoxalin-6-yl-zinc bromide was not available in the search results.

Michael-Type Additions to Unsaturated Carbonyl Compounds

In a reaction analogous to the Gilman cuprate (B13416276) 1,4-addition, organozinc reagents can participate in conjugate or Michael-type additions to α,β-unsaturated carbonyl compounds. This reaction results in the formation of a new carbon-carbon bond at the β-position of the enone or enoate system. The reaction is often facilitated by the addition of a Lewis acid or a transition metal catalyst. This transformation is a powerful tool for the construction of more complex molecular architectures incorporating the quinoxaline moiety.

Functionalization of the Quinoxaline Core via Quinoxalin-6-ylzinc Bromide

This compound is a valuable organometallic reagent for the strategic functionalization of the quinoxaline scaffold. This organozinc compound allows for the introduction of a wide array of chemical moieties at the C-6 position, a site that is often crucial for modulating the biological and material properties of quinoxaline derivatives. The utility of this reagent stems from its ability to participate in various cross-coupling reactions, most notably the Negishi coupling, providing a direct and versatile method for C-C bond formation. wikipedia.orgsigmaaldrich.com

Introduction of Diverse Functionalities at the C-6 Position

The primary application of this compound in advanced organic synthesis is the introduction of diverse functional groups at the C-6 position of the quinoxaline ring system. Through palladium- or nickel-catalyzed cross-coupling reactions, the zinc-bearing carbon atom can be coupled with a variety of organic halides and other electrophiles. wikipedia.orgacs.orgorganic-chemistry.org This enables the synthesis of a broad spectrum of 6-substituted quinoxalines, which are key intermediates in the development of pharmaceuticals and functional materials.

The Negishi coupling, a reaction that couples organozinc compounds with organic halides, is a particularly powerful tool in this context. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is known for its high functional group tolerance and effectiveness in coupling different types of carbon centers (sp, sp2, and sp3). wikipedia.org This allows for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups at the C-6 position of the quinoxaline core. The general scheme for such a transformation involves the reaction of this compound with an organic halide in the presence of a palladium or nickel catalyst.

A hypothetical, yet chemically reasonable, set of transformations illustrating the versatility of this compound in Negishi cross-coupling reactions is presented in the interactive table below.

| Reaction Partner (R-X) | Catalyst | Resulting 6-Substituted Quinoxaline | Potential Application of Product Class |

|---|---|---|---|

| Iodobenzene | Pd(PPh3)4 | 6-Phenylquinoxaline | Liquid crystals, Organic light-emitting diodes (OLEDs) |

| 1-Bromobutane | Ni(dppe)Cl2 | 6-Butylquinoxaline | Pharmaceutical intermediates |

| Vinyl bromide | Pd(dppf)Cl2 | 6-Vinylquinoxaline | Monomers for polymerization |

| (Tributylstannyl)acetylene | Pd(OAc)2/P(o-tol)3 | 6-Ethynylquinoxaline | Precursors for "click" chemistry, Electronic materials |

| 2-Bromopyridine | Pd2(dba)3/XPhos | 6-(2-Pyridyl)quinoxaline | Ligands for metal catalysis, Biologically active compounds |

Construction of Complex Quinoxaline Architectures

Beyond the introduction of simple functional groups, this compound serves as a linchpin for the construction of more complex and polycyclic quinoxaline-based architectures. The functionality introduced at the C-6 position can be further elaborated through subsequent chemical transformations, leading to the synthesis of intricate molecular frameworks. These complex structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and extended π-systems. nih.govmdpi.comwikipedia.org

For instance, a 6-alkenylquinoxaline, synthesized via a Negishi coupling, can undergo a subsequent intramolecular Heck reaction or a ring-closing metathesis to form a fused polycyclic system. Similarly, a 6-alkynylquinoxaline can be a precursor for various cyclization reactions to build additional heterocyclic rings onto the quinoxaline core. mdpi.com The ability to forge new rings onto the quinoxaline scaffold is critical for accessing novel chemical space and developing compounds with tailored properties.

The following interactive table outlines potential strategies for constructing complex quinoxaline architectures starting from derivatives obtained from this compound.

| Initial Product from this compound | Subsequent Reaction Type | Resulting Complex Architecture | Potential Significance |

|---|---|---|---|

| 6-(2-Bromophenyl)quinoxaline | Intramolecular C-H Arylation | Benzo[a]phenazine derivatives | Extended aromatic systems for electronic applications |

| 6-(o-Aminophenyl)quinoxaline | Pictet-Spengler Reaction | Fused quinoxaline-isoquinoline systems | Scaffolds for bioactive alkaloids |

| 6-Vinylquinoxaline | Diels-Alder Reaction | Polycyclic hydroquinoxaline derivatives | Access to complex natural product-like structures |

| 6-Ethynylquinoxaline | [2+2+2] Cycloaddition | Fused polyaromatic quinoxaline systems | Novel materials with unique photophysical properties |

Role in Multi-Component Reactions (MCRs)

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented in the literature, the known reactivity of organozinc reagents suggests its potential utility in such transformations. nih.govnih.gov MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org

Organozinc reagents can act as the nucleophilic component in various MCRs. nih.gov For example, in a Mannich-type reaction, an organozinc compound can add to an imine or iminium ion generated in situ from an aldehyde and an amine. The use of this compound in such a reaction would allow for the direct introduction of the quinoxaline moiety into a more complex, amine-containing structure in a single synthetic step.

A hypothetical three-component reaction involving this compound is depicted in the interactive table below. This illustrates the potential for this reagent to be a valuable building block in the diversity-oriented synthesis of complex molecules.

| Reaction Component 1 | Reaction Component 2 | Reaction Component 3 | Potential Product | Significance of MCR Approach |

|---|---|---|---|---|

| This compound | Benzaldehyde | Aniline | α-(Quinoxalin-6-yl)-N-phenylbenzylamine | Rapid assembly of complex amines with high atom economy |

| This compound | Formaldehyde | Piperidine | 6-(Piperidin-1-ylmethyl)quinoxaline | Direct synthesis of quinoxaline-containing Mannich bases |

The exploration of this compound in MCRs represents a promising avenue for future research, offering a powerful strategy for the rapid generation of libraries of complex quinoxaline derivatives for biological screening and materials discovery.

Spectroscopic and Structural Elucidation of Quinoxalin 6 Ylzinc Bromide and Its Derivatives

Spectroscopic Characterization Techniques for Organozinc Quinoxalines

Spectroscopic methods are indispensable for elucidating the molecular structure, bonding, and electronic properties of novel compounds. For a molecule like quinoxalin-6-ylzinc bromide, a multi-technique approach is essential for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ⁶⁷Zn)

NMR spectroscopy is arguably the most powerful tool for determining the structure of molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) ring system. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the pyrazine (B50134) ring and the presence of the zinc bromide substituent. Based on data for similar compounds like 6-bromoquinoline, the protons on the substituted benzene (B151609) ring of the quinoxaline moiety would likely appear in the range of 7.5-8.5 ppm. The protons on the pyrazine ring are expected at lower field, potentially above 8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbon atom directly bonded to the zinc atom (C-6) would show a characteristic chemical shift, which can be sensitive to the solvent and the presence of coordinating ligands. Other carbon atoms in the quinoxaline ring would also have distinct signals, with those in the pyrazine ring generally appearing at a lower field than those in the benzene ring.

⁶⁷Zn NMR: The direct observation of the zinc nucleus by ⁶⁷Zn NMR is challenging due to the low natural abundance (4.1%) and the quadrupolar nature of the ⁶⁷Zn isotope, which often results in broad signals. nih.gov However, for structurally well-defined complexes, it can provide valuable information about the coordination environment of the zinc atom. The chemical shift would be indicative of the nature of the ligands and the coordination number.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a Non-coordinating Solvent

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 | - |

| H-3 | 8.8 - 9.0 | - |

| H-5 | 8.0 - 8.2 | - |

| H-7 | 7.8 - 8.0 | - |

| H-8 | 7.6 - 7.8 | - |

| C-2 | 145 - 147 | - |

| C-3 | 145 - 147 | - |

| C-5 | 130 - 132 | - |

| C-6 | 140 - 150 (broad) | - |

| C-7 | 128 - 130 | - |

| C-8 | 129 - 131 | - |

| C-4a | 141 - 143 | - |

| C-8a | 142 - 144 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Bond Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying characteristic functional groups and bond vibrations within a molecule.

In this compound, the IR and Raman spectra would be dominated by the vibrational modes of the quinoxaline ring. Characteristic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic system would appear in the 1400-1600 cm⁻¹ region. acs.org The out-of-plane C-H bending vibrations, typically found between 700 and 900 cm⁻¹, can be indicative of the substitution pattern on the aromatic ring.

A key feature to look for would be the Zn-C stretching vibration. This bond is expected to give rise to a signal in the far-IR or Raman spectrum, likely in the range of 300-600 cm⁻¹, providing direct evidence of the organometallic bond. The exact position would be sensitive to the coordination environment of the zinc atom. The Zn-Br stretching frequency would also be expected in the low-frequency region of the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be most suitable to observe the molecular ion peak, as these methods minimize fragmentation of fragile organometallic complexes. upce.cz

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the natural abundance of isotopes of zinc and bromine. The primary fragmentation pathway would likely involve the cleavage of the C-Zn bond or the Zn-Br bond. Observation of the quinoxalinyl cation or the [M-Br]⁺ fragment would support the proposed structure.

Structural Analysis via X-ray Crystallography of this compound Complexes

While spectroscopic techniques provide invaluable information about the molecular structure in solution and the gas phase, single-crystal X-ray diffraction provides the definitive solid-state structure.

Solid-State Structures and Coordination Geometries

Organozinc halides often exist as dimers or higher aggregates in the solid state, with the halide atoms bridging two or more zinc centers. It is plausible that this compound would crystallize as a dimer, [Quinoxalin-6-ylZn(μ-Br)]₂, where each zinc atom is in a distorted tetrahedral coordination environment. The coordinating atoms would be the quinoxalinyl carbon, two bridging bromine atoms, and potentially a solvent molecule if crystallized from a coordinating solvent like THF.

Alternatively, if a strongly coordinating ligand is present, a monomeric complex could be formed. The coordination geometry around the zinc atom in such a complex would likely be tetrahedral.

Table 2: Plausible Crystallographic Parameters for a Dimeric this compound Complex

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Zn-C Bond Length | ~2.0 - 2.2 Å |

| Zn-Br Bond Length | ~2.3 - 2.5 Å |

| C-Zn-Br Bond Angle | ~100 - 120° |

| Br-Zn-Br Bond Angle | ~90 - 100° |

Note: These are hypothetical values based on known structures of similar organozinc halide dimers.

Intermolecular Interactions and Crystal Packing

Additionally, weak C-H···Br or C-H···π hydrogen bonds could further stabilize the crystal lattice. The nature and extent of these intermolecular interactions would ultimately dictate the density and stability of the crystalline solid.

Solution-State Aggregation and Schlenk Equilibrium Studies of this compound and its Derivatives

The behavior of organozinc reagents in solution is complex, often involving a dynamic interplay between monomeric, dimeric, and higher-order aggregated species. This behavior is further complicated by the Schlenk equilibrium, which describes the redistribution of ligands around the zinc center. For a heteroaromatic organozinc halide like this compound, its reactivity, solubility, and stability are intrinsically linked to these solution-state phenomena. While specific experimental studies on the solution-state aggregation and Schlenk equilibrium of this compound are not extensively documented in publicly available literature, the general principles governing organozinc reagents provide a strong framework for understanding its expected behavior.

The Schlenk equilibrium for this compound can be represented as a disproportionation reaction in solution, typically in an etheral solvent such as tetrahydrofuran (B95107) (THF). This equilibrium involves the conversion of two molecules of the organozinc halide into a diorganozinc species and a zinc dihalide.

2 Quinoxalin-6-ylZnBr ⇌ (Quinoxalin-6-yl)₂Zn + ZnBr₂

The position of this equilibrium is significantly influenced by several factors, including the nature of the organic group, the solvent, temperature, and the presence of salt additives like lithium chloride (LiCl). wikipedia.orgyoutube.com For many organozinc halides, the equilibrium tends to favor the organozinc halide species (RZnX). However, the addition of certain coordinating agents or salts can shift the equilibrium. wikipedia.orgnih.gov For instance, the addition of dioxane to solutions of Grignard reagents, which exhibit a similar equilibrium, can precipitate the magnesium dihalide, thereby driving the equilibrium to the right. wikipedia.org Similarly, the presence of LiCl in solutions of organozinc reagents is known to enhance their solubility and can influence the position of the Schlenk equilibrium by forming ate-complexes. nih.govresearchgate.net

The aggregation state of organozinc halides in solution is another critical factor. These compounds can exist as monomers, dimers, or higher oligomers, and the degree of aggregation is dependent on concentration, solvent, and temperature. wikipedia.org Techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY) are powerful tools for investigating these aggregation phenomena in solution. nih.govpsu.eduacs.org By measuring the diffusion coefficients of different species, it is possible to estimate their size and thus their aggregation state.

While direct NMR spectroscopic data for this compound is scarce, analysis of related aryl and heteroaryl organozinc compounds provides insight into the expected chemical shifts. The ¹³C NMR chemical shifts are particularly informative for characterizing the carbon skeleton. youtube.combhu.ac.inoregonstate.edu

Below are representative data tables for analogous organozinc compounds that illustrate the kind of spectroscopic information used to study these phenomena.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Aryl and Heteroaryl Carbons.

This table provides a general idea of where the carbon signals of the quinoxalinyl moiety attached to zinc might appear in a ¹³C NMR spectrum. The exact shifts for this compound would be influenced by the electron-withdrawing nature of the quinoxaline ring system.

| Type of Carbon | Chemical Shift (δ) Range (ppm) |

| Aliphatic (C-Zn) | 10-40 |

| Aromatic/Heteroaromatic | 110-150 |

| Carbonyl (in functional groups) | 170-220 |

Data compiled from general knowledge of ¹³C NMR spectroscopy. youtube.combhu.ac.inoregonstate.edu

Table 2: Illustrative Schlenk Equilibrium Constants for Organozinc Reagents in THF.

The following table presents hypothetical equilibrium constants to illustrate how the equilibrium can vary for different organozinc species. A larger K value indicates a greater propensity to form the diorganozinc and zinc dihalide species.

| Organozinc Reagent (RZnX) | Equilibrium Constant (K) in THF |

| Ethylzinc Iodide | 0.1 |

| Phenylzinc Bromide | 0.05 |

| This compound (Hypothetical) | ~0.08 |

These are illustrative values to demonstrate the concept of the Schlenk equilibrium and are not based on direct experimental measurements for the listed compounds.

Theoretical and Computational Studies on Quinoxalin 6 Ylzinc Bromide

Electronic Structure and Bonding Analysis

The electronic environment and the nature of the chemical bonds within Quinoxalin-6-ylzinc bromide are fundamental to understanding its behavior. Computational methods offer powerful tools to probe these characteristics.

Quantum Chemical Calculations (DFT, ab initio)

For instance, DFT studies on quinoxaline (B1680401) derivatives have been used to determine their optimized geometries and electronic properties. nih.govresearchgate.net The results from these calculations are often validated by comparing them with experimental data, such as that obtained from X-ray diffraction and spectroscopic techniques. researchgate.net The good agreement typically found between theoretical and experimental data lends confidence to the computational models. researchgate.netias.ac.in

Natural Bond Orbital (NBO) and Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain a deeper understanding of the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are often performed. NBO analysis provides a picture of the localized bonding orbitals, including the nature of the carbon-zinc bond. This analysis can quantify the extent of charge transfer and orbital interactions between the quinoxaline moiety, the zinc atom, and the bromine atom.

QTAIM, developed by Richard Bader, analyzes the electron density topology to define atomic basins and characterize the nature of interatomic interactions. This method can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. For organozinc compounds, QTAIM can elucidate the degree of ionic versus covalent character in the C-Zn and Zn-Br bonds, which is crucial for understanding their reactivity. libretexts.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving organozinc reagents. researchgate.net It allows for the exploration of reaction pathways, the identification of transient intermediates, and the calculation of energetic barriers.

Transition State Calculations for Key Reactions

This compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgnumberanalytics.com Computational studies can model the entire catalytic cycle of these reactions, including the key steps of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Transition state calculations are performed to locate the highest energy point along the reaction coordinate for each elementary step. By analyzing the geometry and electronic structure of the transition state, chemists can understand the factors that control the reaction rate. For example, in a Negishi coupling, the transmetalation step involves the transfer of the quinoxalinyl group from zinc to the palladium catalyst. chem-station.com Transition state calculations for this step would reveal the geometry of the bimetallic intermediate and the energetic cost associated with the group transfer.

Reaction Energy Profiles and Kinetic Parameters

For example, a computational study of a Negishi coupling involving an arylzinc reagent would provide the free energy changes (ΔG) for oxidative addition, transmetalation, and reductive elimination. This allows for a comparison of the energy barriers for each step and a determination of which step is kinetically most demanding.

Prediction of Reactivity and Selectivity

A major goal of computational chemistry in this field is to predict the reactivity and selectivity of organozinc reagents like this compound. researchgate.net By understanding the electronic and steric factors that govern its reactions, more selective and efficient synthetic methods can be designed.

The reactivity of organozinc compounds is influenced by factors such as the nature of the organic group, the halide, the solvent, and the presence of additives like lithium salts. researchgate.netnih.gov Computational models can systematically investigate the effects of these variables. For instance, calculations can predict how different substituents on the quinoxaline ring would affect the electron density at the carbon atom bonded to zinc, thereby influencing its nucleophilicity and reactivity in cross-coupling reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

For a given compound, FMO analysis can provide insights into its electrophilic and nucleophilic nature, as well as its potential reactivity in various chemical transformations. Such studies typically involve computational methods, like Density Functional Theory (DFT), to calculate the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the spatial distribution of these orbitals.

However, no specific studies detailing the FMO analysis of this compound, including data tables of its HOMO and LUMO energies or visualizations of its molecular orbitals, could be retrieved from the searched scientific literature.

Computational Screening for Catalytic Activity

Computational screening has emerged as a powerful tool in modern chemistry for the discovery and design of new catalysts. By employing computational models, researchers can predict the potential catalytic activity of a compound for a specific reaction, thereby saving significant time and resources compared to traditional experimental screening methods. These studies often involve calculating reaction pathways, transition state energies, and other descriptors of catalytic performance.

Nevertheless, a thorough search of relevant scientific literature did not uncover any computational studies that have specifically screened this compound for its catalytic activity. Therefore, no data tables or detailed research findings on this topic can be presented.

Future Directions and Emerging Research Avenues for Quinoxalin 6 Ylzinc Bromide Chemistry

Development of Highly Enantioselective and Diastereoselective Transformations

A key area of future development lies in the advancement of enantioselective and diastereoselective reactions involving quinoxaline-based organozinc reagents. While the focus of many studies has been on the synthesis of the quinoxaline (B1680401) core itself, the stereocontrolled functionalization of this scaffold is crucial for creating chiral molecules with specific biological activities. nih.govnih.gov

Future research will likely concentrate on the use of chiral ligands and catalysts to control the stereochemical outcome of reactions where quinoxalin-6-yl-zinc bromide acts as a nucleophile. For instance, in reactions analogous to the well-established nucleophilic additions to aldehydes, the development of chiral catalyst systems could lead to the formation of secondary alcohols with high enantiomeric excess. youtube.com The principles of diastereoselective reactions, where an existing chiral center in a molecule influences the formation of a new stereocenter, can also be applied. youtube.comcapes.gov.br By starting with a chiral quinoxaline derivative, subsequent reactions with the organozinc moiety could be directed to favor the formation of one diastereomer over another.

Applications in Polymer Chemistry and Materials Science

Quinoxaline derivatives are recognized for their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs), polymers, and as electron-transporting materials. nih.govresearchgate.net The thermal stability and low band gap of conjugated quinoxaline-containing polymers make them suitable for optical devices. researchgate.net

The use of quinoxalin-6-yl-zinc bromide in cross-coupling reactions opens up possibilities for the synthesis of novel polymers. By reacting the organozinc reagent with di- or poly-halogenated aromatic compounds, researchers can construct conjugated polymers with precisely defined structures. The electronic properties of these polymers can be fine-tuned by introducing various functional groups onto the quinoxaline ring, impacting their performance in devices like organic solar cells and field-effect transistors. nih.gov

Table 1: Potential Monomers for Polymerization with Quinoxalin-6-yl-Zinc Bromide

| Monomer | Potential Polymer Application |

|---|---|

| 1,4-Dibromobenzene | Conductive Polymers |

| 2,5-Dibromothiophene | Organic Photovoltaics |

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging to control in a flask. uc.ptacs.org The generation and use of organometallic reagents, such as organozinc compounds, are particularly well-suited for flow systems. researchgate.net

Future research will likely focus on developing continuous flow processes for the synthesis and subsequent reactions of quinoxalin-6-yl-zinc bromide. uc.pt This could involve the in-situ generation of the organozinc reagent from 6-bromoquinoxaline (B1268447), followed immediately by a cross-coupling reaction in a downstream reactor. researchgate.net Such integrated systems would allow for the safe and efficient production of quinoxaline derivatives on a larger scale, which is crucial for their application in pharmaceuticals and materials. acs.orgrsc.org

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field has revolutionized the study of biomolecules. nih.gov Quinoxaline derivatives are being explored for their potential in bio-orthogonal ligation and cleavage reactions. nih.govresearchgate.net

While direct reactions of organozinc reagents are not bio-orthogonal, quinoxalin-6-yl-zinc bromide can be used to synthesize quinoxaline derivatives functionalized with bio-orthogonal handles. For example, the organozinc reagent could be used to attach a terminal alkyne or an azide (B81097) group to the quinoxaline scaffold, which can then participate in well-established bio-orthogonal "click" reactions. wikipedia.org These functionalized quinoxalines could be used to label and track biomolecules in living cells, or to construct complex bioconjugates for therapeutic or diagnostic purposes. nih.govyoutube.com For instance, a chloroquinoxaline derivative has been shown to react with ortho-dithiophenols in a bio-orthogonal manner, leading to fluorescent conjugates. nih.gov

Design of Next-Generation Organozinc Reagents Based on the Quinoxaline Motif

The development of novel organozinc reagents with enhanced reactivity, selectivity, and functional group tolerance is an ongoing area of research. researchgate.netbeilstein-journals.org Building on the chemistry of quinoxalin-6-yl-zinc bromide, future work could explore the synthesis of more complex quinoxaline-based organozinc reagents.

This could involve the preparation of di-zincated quinoxalines, allowing for sequential or double cross-coupling reactions. Furthermore, the introduction of other functional groups onto the quinoxaline ring of the organozinc reagent could modulate its reactivity and provide handles for further chemical transformations. The quinoxalinedione (B3055175) scaffold, for example, has been shown to be a versatile platform for developing new ligands for ionotropic glutamate (B1630785) receptors, highlighting the potential for creating structurally diverse and biologically active molecules. nih.gov The design of new quinoxaline-based scaffolds for kinase inhibitors is also an active area of research. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | |

|---|---|

| 1,4-Dibromobenzene | |

| 2,5-Dibromothiophene | |

| 4,4'-Dibromo-2,2'-bipyridine | |

| 6-bromoquinoxaline | |

| Chloroquinoxaline | |

| Ortho-dithiophenols | |

| Quinoxalin-6-yl-zinc bromide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.